

molecular weight of 3-epi-Calcifediol 400.6 g/mol

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Compound of Interest

Compound Name: 3-epi-Calcifediol

Cat. No.: B7799173

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An In-depth Technical Guide to **3-epi-Calcifediol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol, the C-3 epimer of calcifediol (25-hydroxyvitamin D3), is a significant metabolite in the vitamin D endocrine system. Initially considered an inactive byproduct, recent advancements in analytical techniques have enabled its accurate quantification, revealing its prevalence and potential biological activities. This technical guide provides a comprehensive overview of **3-epi-calcifediol**, focusing on its physicochemical properties, biological role, and relevant experimental methodologies. The information presented is intended to support further research and development in the field of vitamin D metabolism and its clinical implications.

Physicochemical Properties

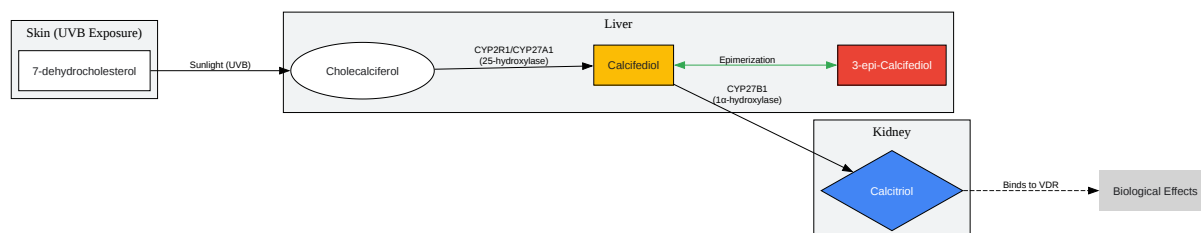
A precise understanding of the physicochemical properties of **3-epi-calcifediol** is fundamental for its synthesis, purification, and quantification. The key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	400.64 g/mol	[1][2][3][4]
Chemical Formula	C27H44O2	[1][2][3][4][5]
Synonyms	3-epi-25-Hydroxycholecalciferol, 3-epi-25-Hydroxyvitamin D3	[1][5]
CAS Number	73809-05-9	[1][5]

Biological Role and Signaling Pathway

3-epi-Calcifediol is formed from the epimerization of calcifediol. While its physiological functions are not as well-characterized as those of calcifediol and calcitriol, it has been shown to possess biological activity. For instance, dietary administration of **3-epi-calcifediol** can decrease serum parathyroid hormone (PTH) levels in some animal models[1][6]. It is a component of the broader vitamin D metabolic pathway, which is crucial for calcium homeostasis and bone health.

The metabolic conversion of Vitamin D3 involves several key steps, primarily in the liver and kidneys. The following diagram illustrates the central pathway.



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Caption: Metabolic pathway of Vitamin D3.

Experimental Protocols

Quantification of 3-epi-Calcifediol in Human Plasma/Serum by LC-MS/MS

The accurate measurement of **3-epi-calcifediol** is challenging due to its isobaric nature with calcifediol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific quantification[7][8].

Objective: To separate and quantify **3-epi-calcifediol** from calcifediol and other metabolites in a biological matrix.

Materials:

- Human plasma or serum samples
- Internal Standard (IS): Deuterated **3-epi-calcifediol** (e.g., **3-epi-Calcifediol-d3**)[9][10]

- Protein Precipitation Reagent: Zinc sulfate solution
- Extraction Solvent: Acetonitrile
- Reconstitution Solvent: Methanol/Water mixture
- LC Column: A column capable of resolving the epimers, such as a pentafluorophenyl (PFP) column[8].
- LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Pipette 100 μ L of plasma/serum into a microcentrifuge tube.
 - Add 25 μ L of the internal standard solution.
 - Add 100 μ L of zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
 - Add 300 μ L of acetonitrile to further precipitate proteins and extract the analytes. Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes.
- Extraction and Evaporation:
 - Transfer the supernatant to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 μ L of the reconstitution solvent. Vortex to ensure complete dissolution.
- LC-MS/MS Analysis:

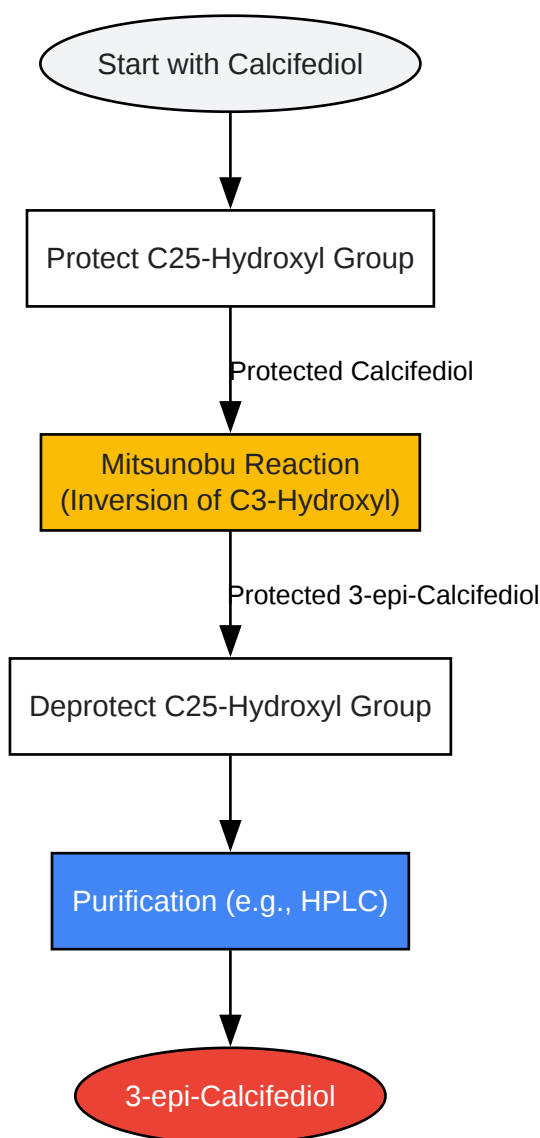
- Inject 10-20 μ L of the reconstituted sample onto the LC-MS/MS system.
- Chromatography: Use a gradient elution method with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation of **3-epi-calcifediol** and calcifediol.
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conceptual Synthesis of 3-epi-Calcifediol

The chemical synthesis of **3-epi-calcifediol** can be achieved from calcifediol by inverting the stereochemistry at the C3-hydroxyl group. The Mitsunobu reaction is a suitable method for this transformation[11][12].

Objective: To synthesize **3-epi-calcifediol** from a calcifediol precursor.

Workflow Diagram:



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Caption: Synthesis workflow for **3-epi-Calcifediol**.

Procedure Outline:

- Protection: The C25-hydroxyl group of calcifediol is selectively protected to prevent its participation in the subsequent reaction. This can be achieved using a suitable protecting group like a silyl ether.
- Mitsunobu Reaction: The protected calcifediol is then subjected to Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) in the presence of an

acidic pronucleophile. This results in the inversion of the stereochemistry at the C3-hydroxyl group.

- Deprotection: The protecting group at the C25 position is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether).
- Purification: The final product, **3-epi-calcifediol**, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to yield the pure epimer.

Conclusion

3-epi-Calcifediol is an important, biologically active metabolite of vitamin D3. Its accurate quantification is crucial for a comprehensive assessment of vitamin D status in clinical and research settings. The methodologies outlined in this guide provide a framework for the reliable measurement and synthesis of this compound. Further investigation into the specific biological functions and clinical relevance of **3-epi-calcifediol** will continue to be a significant area of research.

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